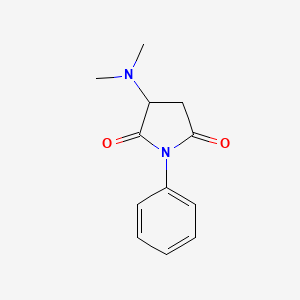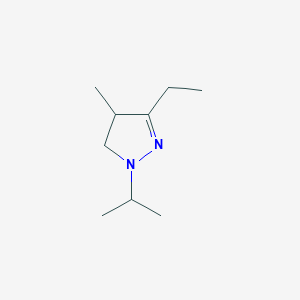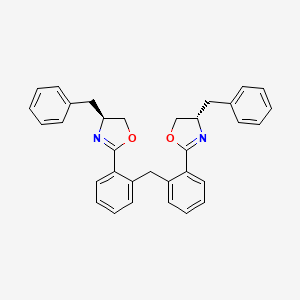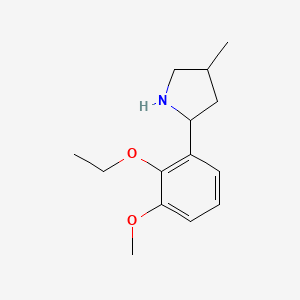
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an ethoxy and methoxy group on the phenyl ring and a methyl group on the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and pyrrolidine being mixed in a solvent such as ethanol or methanol. The mixture is then heated to reflux for several hours, allowing the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.
化学反应分析
Types of Reactions
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学研究应用
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
- 2-(2-Ethoxy-3-methoxyphenyl)-4-ethylpyrrolidine
- 2-(2-Ethoxy-3-methoxyphenyl)-4-propylpyrrolidine
- 2-(2-Ethoxy-3-methoxyphenyl)-4-butylpyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(2-ethoxy-3-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14-11(6-5-7-13(14)16-3)12-8-10(2)9-15-12/h5-7,10,12,15H,4,8-9H2,1-3H3 |
InChI 键 |
CKDOYFIMMLIJNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC=C1OC)C2CC(CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


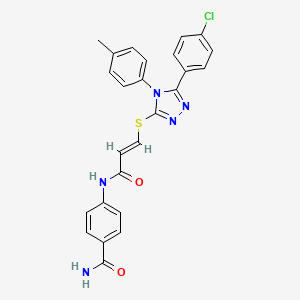
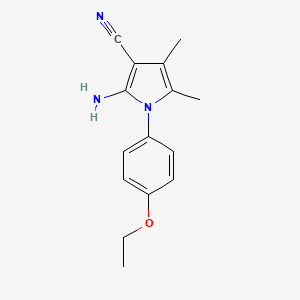
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
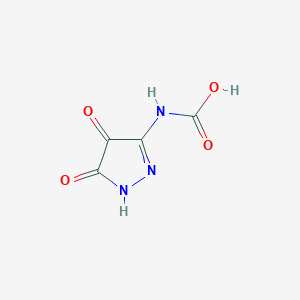
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)

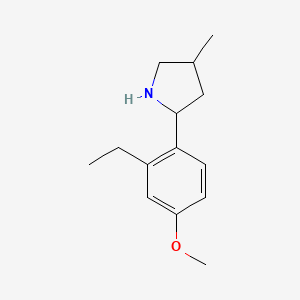
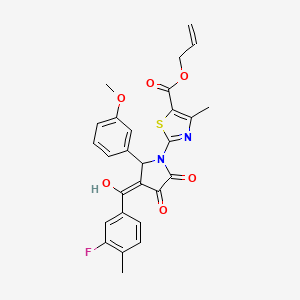
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
